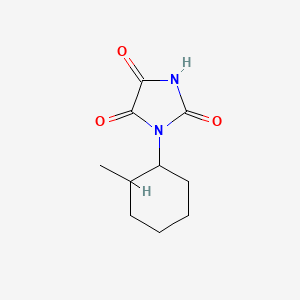
1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 .
Synthesis Analysis
The synthesis of imidazolidine-2,4,5-trione compounds has been studied . The process involves reacting oxalyl chloride with the corresponding ureas, providing good yields . The structure of the product was confirmed by IR, ESI, 1H NMR and X-ray crystal structure determination .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, research on the oxidation of glycoluril, a related compound, resulted in the formation of imidazolidine-2,4,5-trione .科学的研究の応用
Heterocyclic Amines in Scientific Research
Heterocyclic amines, which share structural similarities with the specified compound through their imidazole rings, have been studied extensively in the context of their formation during the cooking of meat and their potential health impacts. For example, research on carcinogenic heterocyclic amines like PhIP and MeIQx has contributed significantly to understanding dietary cancer risks. These compounds have been the subject of biomonitoring studies, elucidating the metabolic pathways in humans and animals and assessing exposure through dietary intake (Stillwell et al., 1999; Vanhaecke et al., 2008).
Role of Imidazoles in Health and Disease
Imidazoles, a class of compounds including "1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione", have been studied for their diverse roles in pharmaceuticals and biochemistry. For instance, methimazole, a known thyroid inhibitor, has been investigated for its effects on melanin production and potential as a depigmenting agent, indicating imidazoles' broad applicability in dermatology and endocrinology (Kasraee et al., 2005).
Imidazoles in Antithrombotic Strategies
The imidazole derivative UK-37,248 serves as an example of the therapeutic potential of imidazoles, showing efficacy as a thromboxane synthetase inhibitor, impacting blood clot formation and suggesting a possible antithrombotic application (Vermylen et al., 1981). This highlights imidazoles' role in cardiovascular research and their potential for developing new treatments.
特性
IUPAC Name |
1-(2-methylcyclohexyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-2-3-5-7(6)12-9(14)8(13)11-10(12)15/h6-7H,2-5H2,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCGTZZXWBWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2C(=O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
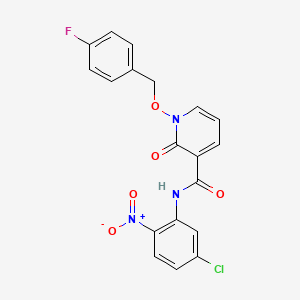
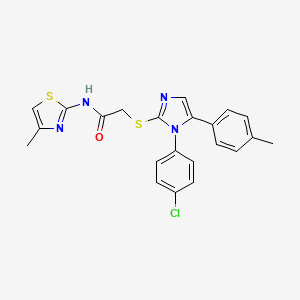
![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)
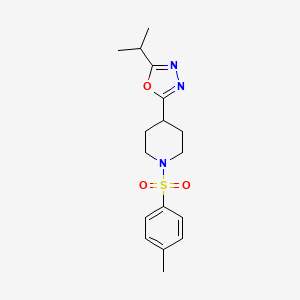
![3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2760519.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2760521.png)
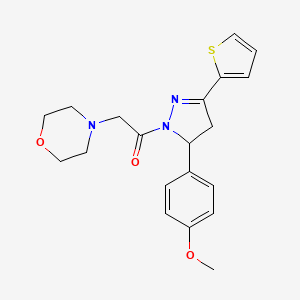
![(2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760524.png)
![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/new.no-structure.jpg)
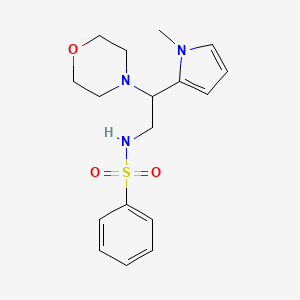
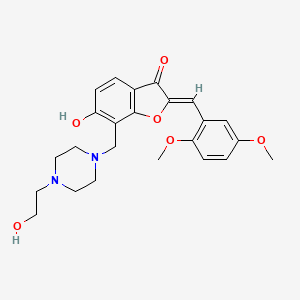
![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2760530.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone](/img/structure/B2760532.png)
![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)
